molecular formula C9H6BrNO B1270786 5-(3-Bromophenyl)isoxazole CAS No. 7064-33-7

5-(3-Bromophenyl)isoxazole

Cat. No.: B1270786
CAS No.: 7064-33-7
M. Wt: 224.05 g/mol
InChI Key: RVTONCSWDXJDIN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)isoxazole is a heterocyclic compound with the molecular formula C₉H₆BrNO It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, attached to a bromophenyl group

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

5-(3-Bromophenyl)isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has shown potential in modulating the activity of lipoxygenase (LOX) enzymes, which are also involved in inflammatory processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival . It also affects gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with nuclear receptors and transcription factors, modulating their activity and influencing the expression of target genes . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates are then conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions determine the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Additionally, it can translocate to the nucleus, where it modulates the activity of nuclear receptors and transcription factors . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs copper(I) or ruthenium(II) catalysts to facilitate the (3+2) cycloaddition reaction . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazoles .

Scientific Research Applications

5-(3-Bromophenyl)isoxazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)isoxazole is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .

Properties

IUPAC Name

5-(3-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTONCSWDXJDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370828
Record name 5-(3-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7064-33-7
Record name 5-(3-Bromophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7064-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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